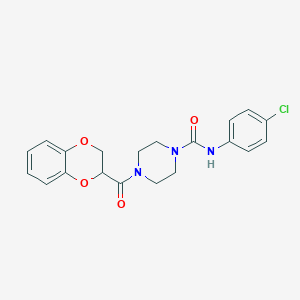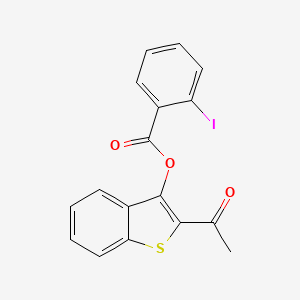![molecular formula C31H37NO7 B10862998 Diallyl 4-[(3,4-dimethoxyphenethyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate](/img/structure/B10862998.png)
Diallyl 4-[(3,4-dimethoxyphenethyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diallyl 4-[(3,4-dimethoxyphenethyl)amino]-6-hydroxy-6-methyl-2-phenyl-3-cyclohexene-1,3-dicarboxylate (let’s call it DDPAM ) is a complex compound with a fascinating structure. It belongs to the phenethylamine class and shares similarities with both dopamine and mescaline. Specifically, DDPAM is an analogue of dopamine, where the hydroxy groups at positions 3 and 4 have been replaced by methoxy groups .
准备方法
Synthetic Routes:: The synthesis of DDPAM involves several steps. One common synthetic route starts with the reaction of 3,4-dimethoxyphenethylamine (DMPEA) with an appropriate dicarboxylic acid (such as succinic acid). The resulting intermediate undergoes cyclization to form the cyclohexene ring. Subsequent allylation and hydroxylation steps lead to the final compound. Detailed reaction conditions and reagents are essential for optimizing yield and purity.
Industrial Production:: While DDPAM is not widely produced industrially, its synthesis can be scaled up using similar principles. Industrial methods would involve efficient and cost-effective processes to achieve large-scale production.
化学反应分析
DDPAM can participate in various chemical reactions:
Oxidation: Oxidative processes can modify the phenyl ring or the allyl groups.
Reduction: Reduction reactions may alter the double bonds or reduce functional groups.
Substitution: Substituents on the phenyl ring can be replaced by other groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Major products depend on reaction conditions and starting materials. For example, reduction of the carbonyl group could yield a secondary amine, while oxidation might lead to a carboxylic acid derivative.
科学研究应用
DDPAM’s versatility makes it intriguing for scientific exploration:
Chemistry: Researchers study its reactivity, stereochemistry, and novel derivatives.
Biology: Investigating its interactions with receptors and enzymes.
作用机制
DDPAM’s mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes. Further studies are needed to elucidate its precise targets and pathways.
相似化合物的比较
DDPAM’s uniqueness lies in its hybrid structure, bridging dopamine and mescaline analogues. Similar compounds include DMPEA (the precursor), dopamine, and mescaline itself.
属性
分子式 |
C31H37NO7 |
|---|---|
分子量 |
535.6 g/mol |
IUPAC 名称 |
bis(prop-2-enyl) 4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate |
InChI |
InChI=1S/C31H37NO7/c1-6-17-38-29(33)27-23(32-16-15-21-13-14-24(36-4)25(19-21)37-5)20-31(3,35)28(30(34)39-18-7-2)26(27)22-11-9-8-10-12-22/h6-14,19,26,28,32,35H,1-2,15-18,20H2,3-5H3 |
InChI 键 |
AGRGVNONJPJBBF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=C(C(C1C(=O)OCC=C)C2=CC=CC=C2)C(=O)OCC=C)NCCC3=CC(=C(C=C3)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-nitrophenyl)-2-oxoethyl] 2-phenylacetate](/img/structure/B10862921.png)
![4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoroquinolin-2-ol](/img/structure/B10862922.png)
![2-{3-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862931.png)

![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10862950.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10862953.png)
![(4Z)-2-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862961.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862963.png)
![2-{2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10862974.png)

![N'-(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10862989.png)
![10-(4-chlorobenzoyl)-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10862999.png)
![N-(4-chlorophenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10863006.png)
![[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10863011.png)
